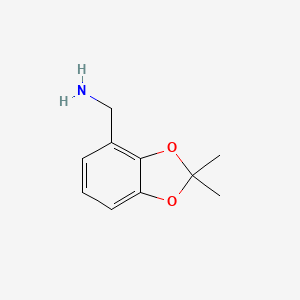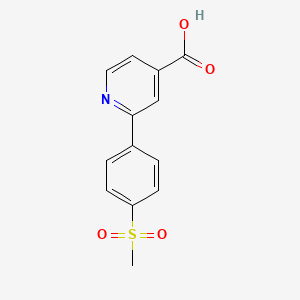
2-(4-Trifluoromethoxyphenyl)Isonicotinic acid, 95%
Vue d'ensemble
Description
2-(4-Trifluoromethoxyphenyl)Isonicotinic acid (2-TFMPA) is a synthetic organic compound with a wide range of applications in scientific research. As a derivative of isonicotinic acid, 2-TFMPA is used as an inhibitor of certain enzymes, as a fluorescent dye, and as a fluorescent probe for the study of biological systems. It has been extensively studied in recent years, and its properties and potential applications in the laboratory have been well documented.
Mécanisme D'action
2-(4-Trifluoromethoxyphenyl)Isonicotinic acid, 95% acts as an inhibitor of certain enzymes by binding to the active site of the enzyme and blocking its activity. It also acts as a fluorescent dye by binding to certain molecules and emitting light when exposed to ultraviolet light.
Biochemical and Physiological Effects
2-(4-Trifluoromethoxyphenyl)Isonicotinic acid, 95% has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase. It has also been shown to bind to certain molecules and emit light when exposed to ultraviolet light. In addition, 2-(4-Trifluoromethoxyphenyl)Isonicotinic acid, 95% has been shown to interact with certain proteins and DNA, and to affect the structure and function of these molecules.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Trifluoromethoxyphenyl)Isonicotinic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is a relatively small molecule, making it easy to work with in the laboratory. In addition, it is a relatively stable molecule and has a long shelf life. However, it is also a relatively weak inhibitor of certain enzymes, and its fluorescent properties are not as strong as some other fluorescent probes.
Orientations Futures
There are several potential future directions for the use of 2-(4-Trifluoromethoxyphenyl)Isonicotinic acid, 95% in scientific research. It could be used to study the structure and dynamics of proteins and other macromolecules, as well as the role of certain enzymes in signal transduction pathways. It could also be used to study the structure and function of DNA and RNA, as well as to study the effects of small molecule inhibitors on the structure and function of proteins. Additionally, it could be used to study the effects of environmental toxins on biological systems, as well as to study the effects of drugs on biological systems. Finally, it could be used to study the effects of various drugs on the structure and function of proteins.
Méthodes De Synthèse
2-(4-Trifluoromethoxyphenyl)Isonicotinic acid, 95% can be synthesized in a three-step process starting from 4-trifluoromethoxybenzaldehyde. The first step is the condensation of the aldehyde with isonicotinic acid to form 4-trifluoromethoxyphenyl isonicotinic acid. This is followed by the reduction of the carboxylic acid group to the corresponding alcohol using sodium borohydride. Finally, the alcohol is oxidized to the corresponding acid using hydrogen peroxide.
Applications De Recherche Scientifique
2-(4-Trifluoromethoxyphenyl)Isonicotinic acid, 95% has a wide range of applications in scientific research. It is used as an inhibitor of certain enzymes, such as tyrosine kinase, and as a fluorescent dye for the study of biological systems. It has also been used to study the structure and dynamics of proteins, as well as the role of certain enzymes in signal transduction pathways. In addition, 2-(4-Trifluoromethoxyphenyl)Isonicotinic acid, 95% has been used to study the structure and function of DNA, RNA, and proteins.
Propriétés
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-8(2-4-10)11-7-9(12(18)19)5-6-17-11/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHQTQUTFDETBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)C(=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679501 | |
| Record name | 2-[4-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258269-14-5 | |
| Record name | 2-[4-(Trifluoromethoxy)phenyl]-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258269-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95%](/img/structure/B6361516.png)




